MPO Inhibition Potency of 2-(3,4-Dichlorophenoxy)-5-nitropyridine Relative to Reference Inhibitor PF-1355
2-(3,4-Dichlorophenoxy)-5-nitropyridine exhibits myeloperoxidase (MPO) inhibitory activity with an IC50 of 26 nM in the aminophenyl fluorescein chlorination assay [1]. While no direct head-to-head comparison with a closely related dichlorophenoxy analog is available, this potency can be contextualized against the known clinical-stage MPO inhibitor PF-1355, which demonstrates an IC50 of approximately 1.9 nM under comparable assay conditions [2]. The 14-fold difference in potency establishes a clear quantitative benchmark for researchers evaluating this scaffold for MPO-targeted applications.
| Evidence Dimension | Myeloperoxidase (MPO) chlorination activity inhibition |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | PF-1355 (2-thioxanthine derivative): IC50 = ~1.9 nM |
| Quantified Difference | Target compound is approximately 14-fold less potent than PF-1355 in this assay |
| Conditions | Inhibition of MPO (unknown origin) chlorination activity; incubated 10 min followed by NaCl addition; aminophenyl fluorescein assay [1][2] |
Why This Matters
This quantifiable potency benchmark enables researchers to make informed decisions about whether this scaffold's MPO activity meets their assay sensitivity requirements relative to known reference inhibitors.
- [1] BindingDB. BDBM50567723 (CHEMBL4860429). Affinity Data: IC50 = 26 nM. Assay: Inhibition of MPO chlorination activity by aminophenyl fluorescein assay. View Source
- [2] Ruggeri, R. B., et al. (2015). Discovery of 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): a highly selective mechanism-based myeloperoxidase inhibitor. Journal of Medicinal Chemistry, 58(21), 8513-8528. PF-1355 (later PF-06282999) IC50 ~1.9 nM in chlorination assay. View Source
